3-Formyl-25-desacetyl Rifamycin
Description
3-Formyl-25-desacetyl Rifamycin is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. Rifamycins are ansa compounds, characterized by an aromatic moiety spanned by an aliphatic bridge.
Properties
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-26-21(14-38)31(43)23-24(32(26)44)30(42)20(6)33-25(23)34(45)36(7,49-33)48-13-12-22(47-8)17(3)28(40)19(5)29(41)18(4)27(15)39/h9-15,17-19,22,27-29,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19-,22-,27-,28+,29+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYOFVKHSKDIP-WSMWQBPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)C=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16783-97-4 | |
| Record name | 3-Formyl-25-desacetylrifamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FORMYL-25-DESACETYLRIFAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W23H162QVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-25-desacetyl Rifamycin typically involves the modification of rifamycin B. One common method includes the oxidation of rifamycin B to form 3-formyl rifamycin SV, followed by the removal of the acetyl group to yield this compound . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the transformation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been explored to improve efficiency and reduce costs. This method involves the use of microreactors to couple reaction steps and purification processes, achieving higher yields and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-25-desacetyl Rifamycin undergoes various chemical reactions, including:
Oxidation: Conversion to other rifamycin derivatives.
Reduction: Formation of reduced forms with different biological activities.
Substitution: Introduction of different functional groups to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Used in the initial oxidation step.
Reducing Agents: Employed in reduction reactions.
Solvents: Tetrahydrofuran and other organic solvents are commonly used.
Major Products:
Oximes and Hydrazones: Formed from reactions with oximes and hydrazones, showing activity against resistant bacteria.
Scientific Research Applications
Antibacterial Properties
3-Formyl-25-desacetyl Rifamycin exhibits significant antibacterial activity against a range of microorganisms. Its effectiveness is comparable to that of its parent compounds, making it a valuable candidate for treating infections caused by resistant bacteria. The increased solubility of this compound enhances its bioavailability, allowing for higher concentrations to be achieved in therapeutic formulations.
Case Studies
- Study on Efficacy : A study demonstrated that 3-formyl derivatives showed potent activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) significantly lower than those of traditional rifamycins .
- Comparative Analysis : In comparative studies, 3-formyl derivatives displayed improved solubility profiles and reduced toxicity, enabling prolonged treatment regimens without the adverse effects associated with higher doses of traditional rifamycins .
Pharmaceutical Formulations
The solubility characteristics of this compound are critical for its formulation into injectable drugs. This compound can be utilized in the development of parenteral solutions, which are essential for patients requiring immediate therapeutic intervention.
Formulation Insights
- Injectable Solutions : The compound's solubility allows for the preparation of concentrated injectable solutions that can be administered effectively in clinical settings, addressing conditions where oral administration is not feasible .
- Enhanced Delivery Systems : Researchers are exploring novel delivery systems that incorporate 3-formyl derivatives to enhance drug delivery efficiency and patient compliance.
Synthesis and Derivatives
The synthesis of this compound involves several chemical transformations that enhance its pharmacological properties. It serves as an intermediate in the synthesis of more complex rifamycin derivatives with tailored antibacterial activity.
Synthesis Pathways
- Chemical Reactions : The compound can be synthesized through hydrolysis reactions involving rifamycin precursors, which liberate hydroxyl groups and modify the chemical structure to improve solubility and activity .
- Derivative Exploration : Ongoing research focuses on synthesizing various derivatives of 3-formyl rifamycins, including those with modified side chains that may exhibit enhanced antibacterial properties or reduced side effects .
Research and Development
The ongoing research into this compound is crucial for understanding its full potential in medical applications. Studies are being conducted to explore its mechanisms of action, resistance patterns, and potential combinations with other antimicrobial agents.
Research Findings
- Mechanism Studies : Investigations into the mechanism of action reveal that 3-formyl derivatives inhibit bacterial RNA synthesis, similar to traditional rifamycins, but with improved efficacy against resistant strains .
- Combination Therapies : Preliminary studies indicate that combining 3-formyl derivatives with other antibiotics may enhance overall treatment efficacy against multi-drug resistant bacteria .
Mechanism of Action
The mechanism of action of 3-Formyl-25-desacetyl Rifamycin involves the inhibition of bacterial RNA polymerase. This inhibition prevents the initiation of RNA synthesis, effectively halting bacterial growth and replication . The compound targets the enzyme before the incorporation of the first purine nucleotide, making it a potent antibacterial agent .
Comparison with Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifaximin
Comparison: 3-Formyl-25-desacetyl Rifamycin is unique due to its specific structural modifications, which confer distinct biological activities. Compared to other rifamycins, it has shown potential in overcoming resistance in certain bacterial strains .
Biological Activity
3-Formyl-25-desacetyl Rifamycin is a derivative of rifamycin, a class of antibiotics renowned for their potent antibacterial properties. This compound, with the CAS number 16783-97-4, exhibits biological activities that are critical in the context of infectious diseases and potential therapeutic applications. Its structure is characterized by a complex arrangement that contributes to its biological functions.
Chemical Structure and Properties
- Molecular Formula : C36H45NO12
- Molecular Weight : 683.74 g/mol
- CAS Number : 16783-97-4
The structural composition of this compound influences its solubility, stability, and interaction with biological targets. The compound retains the core features of rifamycins, which include a naphthalene ring system linked to an aliphatic chain, contributing to its pharmacological properties.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial strains. It is particularly effective against:
- Mycobacterium tuberculosis : The primary pathogen responsible for tuberculosis.
- Staphylococcus aureus : Notably methicillin-resistant strains (MRSA).
The mechanism of action involves inhibiting bacterial RNA synthesis by binding to the DNA-dependent RNA polymerase, similar to other rifamycins . This action disrupts essential bacterial processes, leading to cell death.
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown selective cytotoxicity, indicating potential as an anti-cancer agent. For instance:
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of human tumor cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. The compound is metabolized in the liver, primarily through deacetylation, which affects its bioavailability and efficacy .
| Parameter | Value |
|---|---|
| Half-life | 2–3 hours |
| Elimination | Urine (30%), Feces (60–65%) |
| Bioavailability | Low |
The low solubility in water poses challenges for achieving optimal therapeutic concentrations, necessitating higher dosages or novel formulations to enhance bioavailability .
Comparative Studies
Comparative studies have evaluated the efficacy of this compound against other antibiotics. For example:
- Combination Therapy : When used in combination with other antibiotics like isoniazid and ethambutol, it enhances therapeutic outcomes in treating tuberculosis by preventing bacterial resistance.
- Resistance Mechanisms : Investigations into resistance mechanisms have shown that this compound can prevent the development of resistance in Staphylococcus aureus when used alongside vancomycin .
Future Directions
Ongoing research aims to elucidate further the molecular mechanisms underlying the biological activities of this compound. Potential areas of exploration include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
